N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-naphthamide
Description
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-naphthamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 3 and a naphthamide-linked ethoxyethyl chain at position 4.
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c30-24(20-12-6-10-17-7-4-5-11-19(17)20)25-15-16-31-22-14-13-21-26-27-23(29(21)28-22)18-8-2-1-3-9-18/h1-14H,15-16H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVZJOMUGSNXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazolopyridazine derivatives, which are known for their diverse pharmacological properties. The unique structure of this compound, which includes a triazole ring fused with a pyridazine ring and a naphthamide moiety, contributes to its biological efficacy.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features:
- A triazole ring that is known for its role in various biological activities.
- A pyridazine component that enhances its interaction with biological targets.
- A naphthamide structure that is often associated with antitumor activity.
Biological Activity Overview
Research indicates that compounds within the triazolopyridazine class exhibit a wide range of biological activities including:
- Antitumor effects : Many derivatives have shown significant antiproliferative activity against various cancer cell lines.
- Antimicrobial properties : The presence of the triazole and pyridazine rings contributes to antimicrobial efficacy.
- Enzyme inhibition : These compounds can modulate enzyme activity, impacting various metabolic pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolopyridazine derivatives. For instance:
- A study evaluating similar compounds demonstrated IC50 values of 17.83 μM and 19.73 μM against MDA-MB-231 and MCF-7 breast cancer cell lines, respectively .
- The mechanism of action often involves apoptosis induction and cell cycle arrest in treated cells.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 4c | MDA-MB-231 | 17.83 | Apoptosis induction |
| Compound 4j | MCF-7 | 19.73 | Cell cycle arrest |
The mechanism through which this compound exerts its biological effects involves:
- Binding to specific molecular targets : The triazolo-pyridazine core can interact with enzymes or receptors.
- Modulation of signaling pathways : This interaction can alter cellular signaling pathways leading to apoptosis or inhibition of proliferation.
Case Studies
Several case studies have documented the biological activities associated with similar compounds:
- Antiproliferative Studies : Research on analogs has shown promising results in inhibiting tumor growth in vitro and in vivo.
- Antimicrobial Testing : Compounds exhibiting antimicrobial properties have been tested against various pathogens with significant results.
Comparison with Similar Compounds
Substituent Variations on the Triazolopyridazine Core
Several analogs share the [1,2,4]triazolo[4,3-b]pyridazine core but differ in substituents:
- Compound 15 (N-(2-(4-Methylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine) : Features a methylpiperazine group, enhancing solubility via tertiary amine functionality. This contrasts with the target compound’s naphthamide, which may reduce aqueous solubility but improve membrane permeability .
- Compound 17 (N-Benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine) : Substituted with a benzyl group, offering moderate lipophilicity compared to the target’s bulkier naphthamide .
Table 1: Structural Comparison of Triazolopyridazine Derivatives
Compounds with Naphthalene Derivatives
Q & A
Q. What are the critical synthetic pathways and reaction optimizations for synthesizing this compound?
The synthesis involves multi-step protocols, including:
- Etherification : Coupling the triazolo-pyridazine core with a naphthamide-bearing ethoxy side chain via nucleophilic substitution. Sodium hydride (NaH) in dimethylformamide (DMF) is typically used to activate hydroxyl groups .
- Protection/Deprotection : Amino or hydroxyl groups may require tert-butoxycarbonyl (Boc) or benzyl protection to prevent side reactions .
- Key Optimization Parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF or acetonitrile for solubility), and catalyst selection (e.g., copper acetate for click chemistry in analogous triazole formations) .
Q. Which analytical techniques are prioritized for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry of the triazolo-pyridazine ring and naphthamide linkage (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] with <2 ppm error) .
- HPLC : Assesses purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
Q. What preliminary biological screening models are suitable for evaluating its bioactivity?
- In Vitro Enzyme Inhibition : Use fluorescence polarization assays to measure IC values against kinases (e.g., p38 MAPK) or epigenetic targets (e.g., bromodomains) .
- Cell-Based Assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7, HELA) via Coulter counting or MTT assays, with EC reported at 48–72 hours .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of target affinity and selectivity?
- Core Modifications : Replace the phenyl group on the triazolo-pyridazine with electron-withdrawing substituents (e.g., 4-fluorophenyl) to enhance hydrophobic interactions with target pockets .
- Linker Flexibility : Adjust the ethoxyethyl spacer length to balance conformational rigidity and binding entropy. Shorter linkers may improve potency but reduce solubility .
- Naphthamide Substitutions : Introduce methyl or chloro groups at the 1-naphthamide position to modulate logP and membrane permeability .
Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?
- Pharmacokinetic Profiling : Measure plasma half-life (t), bioavailability, and tissue distribution in rodent models. Poor oral absorption may necessitate prodrug strategies .
- Metabolite Identification : Use LC-MS to detect oxidative metabolites (e.g., hydroxylation at the pyridazine ring) that may reduce efficacy .
- Target Engagement Studies : Employ bioluminescence resonance energy transfer (BRET) to confirm on-mechanism activity in vivo .
Q. What computational methods aid in elucidating its mechanism of action?
- Molecular Dynamics (MD) Simulations : Model binding stability to kinases or bromodomains over 100-ns trajectories, focusing on hydrogen bonds with conserved residues (e.g., ASP140 in BRD4) .
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses and prioritize synthetic analogs .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC to guide rational design .
Q. How do researchers validate target specificity against off-pathway effects?
- Selectivity Panels : Screen against panels of 100+ kinases or epigenetic readers to identify off-target hits (e.g., GSK3β inhibition in triazolo-pyridazine analogs) .
- CRISPR Knockout Models : Generate isogenic cell lines lacking the putative target (e.g., BRD4) to confirm on-target cytotoxicity .
- Transcriptomic Profiling : RNA-seq analysis post-treatment identifies downstream pathways (e.g., MYC downregulation) to confirm mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
